(5S)-5-Hydroxy-3-oxohexanoic acid
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Overview
Description
(5S)-5-Hydroxy-3-oxohexanoic acid is an organic compound with the molecular formula C6H10O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-Hydroxy-3-oxohexanoic acid typically involves the use of starting materials such as hexanoic acid derivatives. One common method is the oxidation of 5-hydroxyhexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions. Another approach involves the reduction of 5-oxohexanoic acid using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve biotechnological processes, such as the use of microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce the compound through metabolic pathways. This method is advantageous due to its sustainability and potential for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (5S)-5-Hydroxy-3-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 5-oxohexanoic acid, hexanoic acid
Reduction: 5-hydroxyhexanoic acid
Substitution: Various substituted hexanoic acid derivatives
Scientific Research Applications
(5S)-5-Hydroxy-3-oxohexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5S)-5-Hydroxy-3-oxohexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes. The hydroxyl and keto groups allow it to participate in redox reactions, influencing cellular functions and signaling pathways.
Comparison with Similar Compounds
5-Hydroxyhexanoic acid: Similar structure but lacks the keto group.
5-Oxohexanoic acid: Similar structure but lacks the hydroxyl group.
Hexanoic acid: Lacks both the hydroxyl and keto groups.
Uniqueness: (5S)-5-Hydroxy-3-oxohexanoic acid is unique due to the presence of both hydroxyl and keto functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, distinguishing it from its similar counterparts.
Properties
CAS No. |
821772-73-0 |
---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(5S)-5-hydroxy-3-oxohexanoic acid |
InChI |
InChI=1S/C6H10O4/c1-4(7)2-5(8)3-6(9)10/h4,7H,2-3H2,1H3,(H,9,10)/t4-/m0/s1 |
InChI Key |
ZQPJZYKENZNLOW-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)CC(=O)O)O |
Canonical SMILES |
CC(CC(=O)CC(=O)O)O |
Origin of Product |
United States |
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